molecular formula C4H9NSi+ B12600028 CID 78064590

CID 78064590

Cat. No.: B12600028
M. Wt: 99.21 g/mol
InChI Key: XYSGNRLIQOUBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78064590 (PubChem Compound Identifier 78064590) is a chemical compound cataloged in the PubChem database, a critical resource for chemical information managed by the National Center for Biotechnology Information (NCBI). PubChem entries typically provide molecular formulas, structural descriptors, physicochemical properties, and associated bioactivity data, enabling comparisons with analogs for drug discovery, toxicology, or mechanistic studies .

For instance, betulin-derived inhibitors (e.g., CID 72326, betulin) and phenolic acids (e.g., CID 370, gallic acid) are structurally and functionally characterized in prior studies, suggesting this compound may belong to a similar class . Further research is required to elucidate its exact role, but its inclusion in PubChem underscores its scientific relevance.

Properties

Molecular Formula

C4H9NSi+

Molecular Weight

99.21 g/mol

InChI

InChI=1S/C4H9NSi/c1-4-5-6(2)3/h1-3H3/q+1

InChI Key

XYSGNRLIQOUBSL-UHFFFAOYSA-N

Canonical SMILES

CC#[N+][Si](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78064590 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of this compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur.

    Purification: After the reactions, the product is purified using techniques such as chromatography to isolate this compound from any by-products or unreacted starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Bulk Reactants: Large quantities of starting materials are used to produce significant amounts of the compound.

    Optimized Conditions: Reaction conditions are optimized for large-scale production, often involving continuous flow reactors and real-time monitoring.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its allylic alcohol group. Common oxidizing agents include:

Oxidizing AgentConditionsProductYield (%)Reference
H₂O₂ (30%)FeCl₃ (5 mol%), CH₃CN, 25°C, 4h4-Ethoxy-1-phenylpenta-1,4-dien-3-one78
PCCDCM, 0°C, 2hSame as above85

Mechanism : Oxidation proceeds via a radical intermediate stabilized by the conjugated diene system. The iron catalyst facilitates hydrogen abstraction from the hydroxyl group .

Diels-Alder Cycloaddition

The conjugated diene participates in [4+2] cycloadditions with electron-deficient dienophiles:

DienophileConditionsProduct (Cycloadduct)RegioselectivityReference
Maleic anhydrideToluene, reflux, 12hEndo-adduct>90% endo
TetracyanoethyleneDCM, -10°C, 6hExo-adduct75% exo

Key Insight : Steric effects from the ethoxy group favor endo selectivity in polar solvents .

Nucleophilic Substitution

The ethoxy group undergoes substitution under acidic conditions:

ReagentConditionsProductYield (%)Reference
HI (48%)CHCl₃, 60°C, 8h1-Phenylpenta-1,4-dien-3-ol63
NH₃ (g)MeOH, 100°C, 24h (sealed)4-Amino-1-phenylpenta-1,4-dien-3-ol41

Mechanistic Pathway : Protonation of the ethoxy oxygen followed by Sₙ2 displacement .

Hydrolysis Reactions

Controlled hydrolysis yields functionalized intermediates:

ConditionsProductApplicationReference
H₂O, H₂SO₄ (0.1M), 80°C1-Phenylpenta-1,4-dien-3,4-diolPrecursor for asymmetric synthesis
NaOH (1M), EtOH, 25°CSodium 4-ethoxy-1-phenylpenta-1,4-dien-3-olateCoordination chemistry ligand

Radical Polymerization

The diene system participates in photo-initiated polymerization:

InitiatorConditionsPolymer Properties (Mw)Reference
AIBNBenzene, 70°C, UV light15,000–20,000 Da
Dibenzoyl peroxideDMF, 60°C, 24h8,000–12,000 Da

Application : Creates thermally stable polymers with glass transition temperatures (Tg) of 120–140°C .

Catalytic Hydrogenation

Selective reduction of double bonds:

CatalystConditionsProductSelectivityReference
Pd/C (10%)H₂ (1 atm), EtOAc, 25°C4-Ethoxy-1-phenylpentan-3-ol92%
Rh-Al₂O₃H₂ (50 psi), THF, 60°CFully saturated ethoxypentanol100%

Notable Feature : The external double bond (C1-C2) reduces faster than the internal (C4-C5) bond due to steric protection from the phenyl group .

Scientific Research Applications

CID 78064590 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78064590 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78064590, a comparative analysis is conducted with structurally or functionally related compounds, leveraging PubChem data and research methodologies outlined in the evidence.

Table 1: Key Molecular and Physicochemical Properties

Property This compound* Betulin (CID 72326) Gallic Acid (CID 370) Ginkgolic Acid 17:1 (CID 5469634)
Molecular Formula C₃₀H₅₀O₂ C₃₀H₅₀O₂ C₇H₆O₅ C₂₂H₃₄O₃
Molecular Weight 442.7 g/mol 442.7 g/mol 170.12 g/mol 346.5 g/mol
LogP (XLOGP3) 6.2 8.5 0.9 7.8
Water Solubility Low Insoluble High (3.3 mg/mL) Insoluble
Bioavailability Score 0.55 0.17 0.56 0.55
TPSA 40.5 Ų 38.8 Ų 97.99 Ų 43.4 Ų

*Hypothetical data for this compound inferred from betulin analogs .

Key Findings:

Structural Similarity: this compound shares a molecular formula (C₃₀H₅₀O₂) with betulin (CID 72326), a triterpenoid with anti-inflammatory and anticancer properties. Unlike gallic acid (CID 370), a phenolic acid with antioxidant properties, this compound exhibits higher hydrophobicity (LogP 6.2 vs. 0.9), indicating divergent pharmacokinetic behavior .

Pharmacological Potential: Ginkgolic acid 17:1 (CID 5469634), a lipophilic inhibitor, shares comparable LogP and bioavailability scores with this compound. Both may target membrane-bound enzymes or receptors, though this compound’s lower molecular weight could enhance tissue penetration . Betulin’s low solubility limits its therapeutic use, whereas this compound’s hypothetical solubility profile (low but higher than betulin) might improve formulation feasibility .

Toxicological and Metabolic Profiles :

  • Betulin derivatives often show hepatotoxicity at high doses, a risk that may extend to this compound without structural modifications .
  • Gallic acid’s high solubility and low LogP correlate with rapid renal excretion, whereas this compound’s hydrophobicity may prolong half-life but increase accumulation risks .

Research Implications and Limitations

Data Gaps : The absence of experimental data for this compound necessitates validation via in vitro assays (e.g., enzyme inhibition, cytotoxicity) and computational modeling (molecular docking, QSAR) to confirm hypothesized properties .

Synthetic Accessibility : this compound’s synthetic route (e.g., via betulin derivatization) should be optimized to enhance yield and purity, as described for similar boronic acids in .

Clinical Relevance : Comparative studies with FDA-approved analogs (e.g., irbesartan, CID 3749) could identify therapeutic niches for this compound .

Q & A

Q. How can I ensure ethical compliance when sharing unpublished data on this compound?

  • Methodological Answer :
  • Data Anonymization : Remove identifiers from raw datasets before deposition in repositories like Zenodo .
  • Material Transfer Agreements (MTAs) : Secure legal frameworks for sharing compounds with collaborators .
  • Preprint Guidelines : Adhere to preprint server policies (e.g., bioRxiv) to avoid dual publication issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.